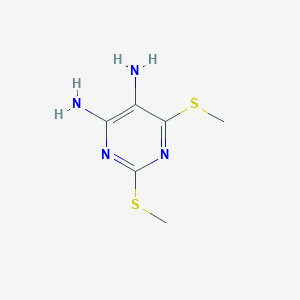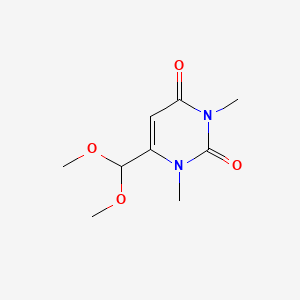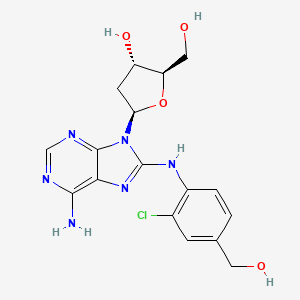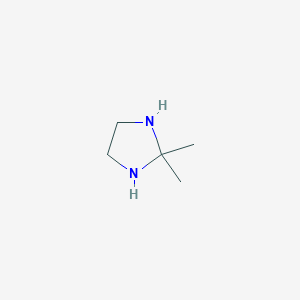
3-Chloro-N-cyclopropyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-cyclopropyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide: is a complex organic compound with a fascinating structure. Let’s break it down:
3-Chloro: Indicates the presence of a chlorine atom at position 3.
N-cyclopropyl: Refers to the cyclopropyl group attached to a nitrogen atom.
N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl): This intricate part of the molecule contains a quinoline ring system with a methyl group and a ketone (oxo) functionality.
Benzamide: The core structure is a benzene ring with an amide functional group.
準備方法
The synthesis of this compound involves several steps, including cyclization, chlorination, and amide formation
Cyclization: Start with a suitable precursor containing the quinoline ring system. Cyclize it to form the quinoline core.
Chlorination: Introduce chlorine at position 3 using a chlorinating agent.
Amide Formation: React the chlorinated intermediate with benzoyl chloride to create the benzamide.
Industrial production methods may vary, but these steps provide a general idea of the synthetic route.
化学反応の分析
Oxidation: The ketone group can undergo oxidation reactions.
Reduction: Reduction of the ketone or other functional groups.
Substitution: The chlorine atom can be substituted with other groups.
Common Reagents: Palladium catalysts (e.g., in Suzuki–Miyaura coupling ), reducing agents, and halogenating agents.
Major Products: Various derivatives based on the substitution pattern.
科学的研究の応用
This compound has diverse applications:
Medicine: Investigated for potential pharmaceutical properties due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a starting material for other compounds.
作用機序
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While I don’t have specific data on similar compounds, researchers often compare it to related structures in terms of reactivity, pharmacology, and uniqueness.
特性
CAS番号 |
606095-13-0 |
|---|---|
分子式 |
C21H19ClN2O2 |
分子量 |
366.8 g/mol |
IUPAC名 |
3-chloro-N-cyclopropyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C21H19ClN2O2/c1-13-5-8-19-15(9-13)10-16(20(25)23-19)12-24(18-6-7-18)21(26)14-3-2-4-17(22)11-14/h2-5,8-11,18H,6-7,12H2,1H3,(H,23,25) |
InChIキー |
WBRPZFZTMSUSCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)


![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)


![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)
![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)



![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)

